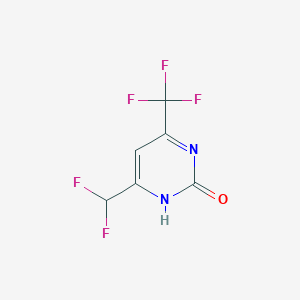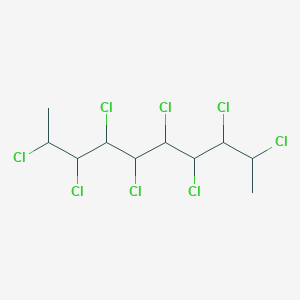
2,3,4,5,6,7,8,9-Octachlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6,7,8,9-Octachlorodecane is a chlorinated hydrocarbon belonging to the class of polychlorinated alkanes. These compounds are characterized by the presence of multiple chlorine atoms attached to a carbon chain. This compound is particularly notable for its high degree of chlorination, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is exothermic and requires careful control of temperature and chlorine flow to ensure complete chlorination and to avoid the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, with precise monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6,7,8,9-Octachlorodecane can undergo several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other substituents such as hydroxyl groups or alkyl groups.
Dechlorination Reactions: Reduction reactions can remove chlorine atoms, often using reagents like zinc dust in acidic conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Dechlorination: Zinc dust in the presence of hydrochloric acid (HCl) is a typical reagent for dechlorination reactions.
Major Products:
Substitution: Products include hydroxylated or alkylated derivatives of the original compound.
Dechlorination: Partially dechlorinated alkanes with fewer chlorine atoms.
Scientific Research Applications
2,3,4,5,6,7,8,9-Octachlorodecane has several applications in scientific research:
Environmental Chemistry: Used as a standard for studying the environmental fate and transport of chlorinated hydrocarbons.
Toxicology: Employed in studies to understand the toxicological effects of chlorinated paraffins on various organisms.
Material Science: Investigated for its potential use in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7,8,9-Octachlorodecane involves its interaction with biological membranes and enzymes. The high degree of chlorination allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
- 1,2,3,4,5,6,7,8-Octachlorooctane
- 1,2,3,4,5,6,7,8,9-Nonachlorodecane
- 1,2,3,4,5,6,7,8,9,10-Decachlorodecane
Comparison: 2,3,4,5,6,7,8,9-Octachlorodecane is unique due to its specific pattern of chlorination, which affects its physical properties and reactivity. Compared to 1,2,3,4,5,6,7,8-Octachlorooctane, it has a longer carbon chain, resulting in higher molecular weight and different solubility characteristics. In contrast to 1,2,3,4,5,6,7,8,9-Nonachlorodecane and 1,2,3,4,5,6,7,8,9,10-Decachlorodecane, it has fewer chlorine atoms, making it less dense and slightly more reactive in substitution reactions .
Properties
CAS No. |
890302-89-3 |
|---|---|
Molecular Formula |
C10H14Cl8 |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,9-octachlorodecane |
InChI |
InChI=1S/C10H14Cl8/c1-3(11)5(13)7(15)9(17)10(18)8(16)6(14)4(2)12/h3-10H,1-2H3 |
InChI Key |
OHUUTVWYFJSZRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(C(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
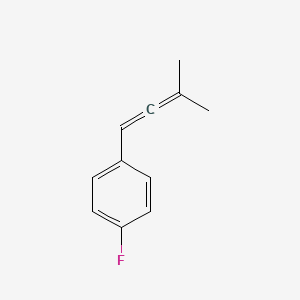
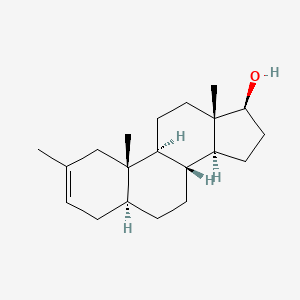
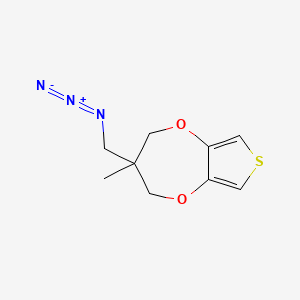
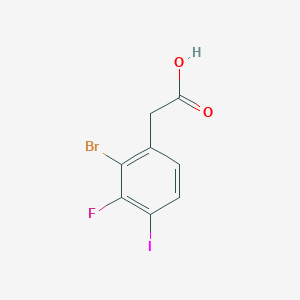
![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
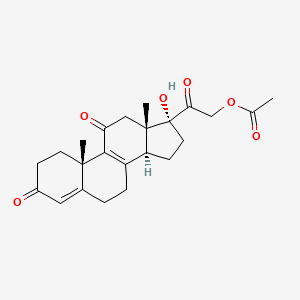
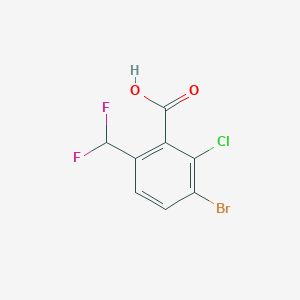
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

